![molecular formula C10H11ClO2 B1586250 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one CAS No. 62581-82-2](/img/structure/B1586250.png)
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one
Overview
Description
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one is a synthetic organic compound . It has a molecular formula of C10H11ClO2 and a molecular weight of 198.65 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1-(2,3-dihydro-5-benzofuranyl)ethanone, 1-[3-(chloromethyl)-4-methoxyphenyl]ethan-1-one, or 4-methoxy-3-(trifluoromethyl)acetophenone were treated with different aldehydes in ethanolic KOH solution to get target compounds .Molecular Structure Analysis
The molecular structure of 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one can be represented by the InChI code: 1S/C10H11ClO2/c1-7(12)8-3-2-9(13-4)6-10(8)5-11/h2-3,6H,4-5H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one are not detailed in the search results, it’s worth noting that similar compounds have been used in the synthesis of novel chalcone derivatives .Physical And Chemical Properties Analysis
This compound has a melting point of 116°C . The predicted boiling point is 330.8±32.0 °C, and the predicted density is 1.150±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Studies
The preparation and structural analysis of derivatives related to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one offer insights into their potential applications in synthetic organic chemistry. For example, studies on the synthesis of methoxychlor derivatives demonstrate the importance of such compounds in understanding the microbial degradation processes and the solubility properties of related chemical entities (Baarschers & Vukmanich, 1986). Similarly, the synthesis and conformational studies of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, prepared from reactions involving (3-chloromethyl-4-hydroxyphenyl)ethanone, have been investigated to understand their physicochemical properties and molecular conformations, revealing their hydrogen bonding capabilities and providing valuable information for molecular design (Čižmáriková, Polakovičová, & Mišíková, 2002).
Environmental and Biological Impacts
Research into the environmental and biological degradation of methoxychlor, a compound structurally similar to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, highlights the role of microbial species in the dechlorination and biodegradation of such compounds. Studies on various bacterial species demonstrate their ability to transform methoxychlor into less chlorinated derivatives under different environmental conditions, suggesting pathways for the natural attenuation of such pollutants (Satsuma & Masuda, 2012). Furthermore, research on human intestinal bacteria's metabolic fate of methoxychlor illustrates the potential human health implications of exposure to such compounds, with findings indicating the transformation of methoxychlor into metabolites with different biological activities (Yim et al., 2008).
Photogeneration and Reactivity Studies
The photogeneration and reactivity of aryl cations from aromatic halides, including structures similar to 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one, offer insights into the potential for novel synthetic pathways. Research on the photochemistry of related compounds in various solvents has identified mechanisms for reductive dehalogenation and the formation of arylated products through cationic intermediates, opening avenues for the synthesis of complex organic molecules (Protti et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(chloromethyl)-4-methoxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRVFJSVGTTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380235 | |
Record name | 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | |
CAS RN |
62581-82-2 | |
Record name | 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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